molecular formula C14H13ClN4O3S B5380237 4-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)benzamide

4-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)benzamide

Cat. No. B5380237
M. Wt: 352.8 g/mol
InChI Key: WJCOJNWWEJFGGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)benzamide, also known as CDB-2914, is a synthetic steroid receptor modulator that has been extensively studied for its potential use in reproductive health. This compound has shown promising results in the treatment of various gynecological disorders, including endometriosis, uterine fibroids, and breast cancer.

Mechanism of Action

4-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)benzamide acts as a selective progesterone receptor modulator, which means it can selectively modulate the activity of progesterone receptors in different tissues. It has been shown to have anti-progestational and anti-glucocorticoid activities, which make it a potential candidate for the treatment of endometriosis, uterine fibroids, and breast cancer.
Biochemical and Physiological Effects:
4-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of endometrial and breast cancer cells, reduce the size of uterine fibroids, and decrease the level of progesterone in the body. It has also been shown to have anti-inflammatory and anti-angiogenic effects.

Advantages and Limitations for Lab Experiments

4-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)benzamide has several advantages for lab experiments. It is a synthetic compound, which means it can be easily synthesized and purified. It has also been extensively studied, which means there is a lot of data available on its properties and potential applications. However, there are also several limitations to using 4-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)benzamide in lab experiments. It is a highly specific compound, which means it may not be effective in all tissues or applications. It also has limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 4-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)benzamide. One area of interest is the use of 4-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)benzamide in combination with other drugs for the treatment of gynecological disorders. Another area of interest is the development of new synthetic compounds that are similar to 4-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)benzamide but have improved properties, such as increased solubility or selectivity. Finally, there is a need for further research on the potential long-term effects of 4-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)benzamide on reproductive health.

Synthesis Methods

The synthesis of 4-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)benzamide involves the reaction of 4-chloro-N-(4-nitrophenyl)benzamide with sulfamide and diaminomethyleneamine. The resulting product is then purified through recrystallization to obtain the final compound.

Scientific Research Applications

4-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)benzamide has been extensively studied for its potential use in reproductive health. It has been shown to have anti-progestational and anti-glucocorticoid activities, which make it a potential candidate for the treatment of endometriosis, uterine fibroids, and breast cancer. It has also been studied for its potential use as an emergency contraceptive.

properties

IUPAC Name

4-chloro-N-[4-(diaminomethylideneamino)sulfonylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O3S/c15-10-3-1-9(2-4-10)13(20)18-11-5-7-12(8-6-11)23(21,22)19-14(16)17/h1-8H,(H,18,20)(H4,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCOJNWWEJFGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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